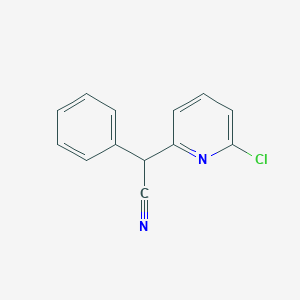

2-(6-Chloro-2-pyridinyl)-2-phenylacetonitrile

描述

2-(6-Chloro-2-pyridinyl)-2-phenylacetonitrile is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a chloro-substituted pyridine ring and a phenyl group attached to an acetonitrile moiety.

属性

IUPAC Name |

2-(6-chloropyridin-2-yl)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-13-8-4-7-12(16-13)11(9-15)10-5-2-1-3-6-10/h1-8,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETLPXGITMSNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377316 | |

| Record name | 2-(6-chloro-2-pyridinyl)-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24783-42-4 | |

| Record name | 2-(6-chloro-2-pyridinyl)-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Substitution of 2-Chloropyridine with Phenylacetonitrile

One of the most direct and industrially relevant methods to prepare 2-(6-chloro-2-pyridinyl)-2-phenylacetonitrile involves the nucleophilic substitution reaction between phenylacetonitrile and 2-chloropyridine. This method is detailed in a Chinese patent (CN101786982A) which emphasizes its industrial applicability due to high yield, short reaction time, and minimal by-products.

Method Summary:

- Reactants: Phenylacetonitrile and 2-chloropyridine in molar ratios from 1:1 to 1:1.5.

- Base: Sodium amide (NaNH₂) in toluene.

- Reaction Conditions: The phenylacetonitrile and sodium amide mixture is slowly added dropwise to the 2-chloropyridine solution in toluene at 16–30°C.

- Reaction Time: 1.5 to 4 hours.

- Work-up: After reaction completion, glacial acetic acid is added to adjust pH to 5–6, then the mixture is heated to 50–60°C for 1 hour, followed by quenching in ice water.

- Product Isolation: Organic layers are separated, concentrated, cooled, and the product precipitates out.

- High yield and purity.

- Short reaction time.

- Low side-product formation.

- Suitable for scale-up and industrial production.

| Parameter | Details |

|---|---|

| Phenylacetonitrile : 2-chloropyridine | 1 : 1 to 1 : 1.5 molar ratio |

| Sodium amide : Phenylacetonitrile | 1.5 to 3 molar ratio |

| Solvent | Toluene (volume ratio 3 to 5 relative to phenylacetonitrile) |

| Temperature | 16–30°C |

| Reaction time | 1.5–4 hours |

| pH adjustment | To 5–6 using glacial acetic acid |

| Post-reaction heating | 50–60°C for 1 hour |

| Yield | High (not explicitly quantified in patent but noted as industrially viable) |

This method is considered the benchmark for preparing 2-pyridylphenylacetonitriles due to its operational simplicity and scalability.

Copper(II)-Catalyzed Oxidative Functionalization of Phenylacetonitrile

A more recent and mechanistically distinct approach involves copper(II)-dioxygen facilitated activation of phenylacetonitrile derivatives using nitromethane as a nitrogen source, as reported in a 2021 study published in Frontiers in Chemistry.

- Reactants: Phenylacetonitrile, nitromethane, 4-dimethylaminopyridine (DMAP), sodium hydroxide (NaOH), and copper sulfate pentahydrate (CuSO₄·5H₂O).

- Solvent: Tetrahydrofuran (THF).

- Conditions: Reaction performed in a sealed tube under 1 atm oxygen atmosphere at 120°C for 24 hours.

- Mechanism: Copper(II) coordinates with DMAP and deprotonated nitromethane to form an active intermediate facilitating the transformation.

- Yield: Up to 78% for 2-hydroxyimino-2-phenylacetonitrile derivatives; scale-up yields around 68%.

| Parameter | Details |

|---|---|

| Phenylacetonitrile | 0.60 mmol (small scale example) |

| DMAP | 0.40 mmol |

| NaOH | 0.40 mmol |

| CuSO₄·5H₂O | 0.20 mmol |

| Nitromethane | 0.20 mmol |

| Solvent | THF (1 mL) |

| Temperature | 120°C |

| Atmosphere | Oxygen (1 atm) |

| Reaction time | 24 hours |

| Yield | Up to 78% |

This method, while more complex and requiring elevated temperature and oxygen atmosphere, provides an alternative route to functionalized phenylacetonitrile derivatives, potentially adaptable for this compound synthesis with suitable modifications.

Alpha-Chlorination of Phenylacetonitriles Followed by Nucleophilic Substitution

Another preparative strategy involves the alpha-chlorination of phenylacetonitrile derivatives to form alpha-chlorophenylacetonitriles, which can then undergo nucleophilic substitution with 6-chloropyridine or related nucleophiles.

Process Details (from EP0518412A1):

- Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).

- Catalyst: Strong acid such as hydrochloric acid (HCl) gas.

- Solvent: Can be solvent-free or use inert solvents; solvent-free preferred for industrial scale.

- Conditions: Temperature between 0–100°C, preferably 30–60°C; reaction can be under atmospheric or elevated pressure (0.1–15 MPa).

- Reaction Monitoring: Conversion followed by gas chromatography (GC).

- Outcome: Virtually quantitative conversion to alpha,alpha-dichlorophenylacetonitrile derivatives.

| Time (hours) | Conversion (%) |

|---|---|

| 1 | 45.5 |

| 2 | 64.5 |

| 4 | 78.5 |

| 5 | 84.5 |

After chlorination, the alpha-chlorinated intermediate can be reacted with 6-chloropyridine under nucleophilic substitution conditions to yield the target cyanomethylpyridine derivative with the chloro substituent retained on the pyridine ring.

Related Synthetic Approaches and Supporting Chemistry

Pyridine Ring Functionalization: Alkylation or arylation at the 2- and 6-positions of pyridine rings can be achieved using Grignard or organolithium reagents, providing routes to introduce substituents such as chloro groups or cyanomethyl groups on the pyridine ring before or after coupling with phenylacetonitrile.

Chloromethylpyridine Synthesis: Chloromethylation of pyridine derivatives is often performed using reagents like thionyl chloride, phosphoryl chloride, or phosphorus pentachloride, which can provide chloromethylpyridines that serve as intermediates for further substitution reactions.

Use of Metal Catalysts: Zinc and copper acetate in hot acetic acid have been employed in synthetic routes involving pyridine derivatives, facilitating reductions or substitutions relevant to the preparation of complex intermediates.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Typical Yield / Notes |

|---|---|---|---|

| Nucleophilic substitution (Patent CN101786982A) | Phenylacetonitrile + 2-chloropyridine, NaNH₂, toluene, 16–30°C, 1.5–4 h | High yield, industrially scalable | High yield, minimal by-products |

| Copper(II)-catalyzed oxidative activation (Frontiers 2021) | Phenylacetonitrile, CuSO₄·5H₂O, DMAP, NaOH, THF, O₂, 120°C, 24 h | Alternative route, functionalized products | Up to 78% yield |

| Alpha-chlorination + substitution (EP0518412A1) | Phenylacetonitrile, SO₂Cl₂ or Cl₂, HCl catalyst, 30–60°C, solvent-free | High conversion, industrially viable | Conversion up to 85% after 5 h |

| Pyridine functionalization (Literature) | Grignard or organolithium reagents, chlorinating agents | Versatile pyridine substitution | Yields vary, method-dependent |

化学反应分析

Types of Reactions: 2-(6-Chloro-2-pyridinyl)-2-phenylacetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to a primary amine.

Substitution: Substitution reactions at the pyridine ring or the phenyl group can lead to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are typical methods for reduction.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the compound.

Reduction Products: Primary amines and other reduced forms.

Substitution Products: Derivatives with different substituents on the pyridine or phenyl rings.

科学研究应用

Medicinal Chemistry

Therapeutic Potential:

Research indicates that 2-(6-Chloro-2-pyridinyl)-2-phenylacetonitrile may possess biological activity relevant to drug discovery. Its structural features allow it to interact with biological targets such as enzymes and receptors, which could lead to therapeutic effects in various diseases. Notably, compounds with similar structures have been explored for their roles in inhibiting methionine aminopeptidases (MetAPs), which are implicated in cancer and other diseases .

Case Studies:

- A study demonstrated that pyridinylpyrimidines, structurally related to this compound, selectively inhibit human MetAP1 and MetAP2, indicating the potential of this class of compounds in cancer treatment .

- Another investigation into nitrile-containing natural products highlighted the biological activities of similar compounds, suggesting that derivatives of this compound could also exhibit noteworthy pharmacological properties .

Organic Synthesis

Intermediate in Synthesis:

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it versatile for generating diverse derivatives.

Reactions:

- Oxidation: Can be oxidized to form corresponding oxides or other oxidized derivatives.

- Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH₄).

- Substitution: Substitution reactions can introduce different substituents on the pyridine or phenyl rings, expanding the library of potential compounds for further research.

Material Science

Industrial Applications:

In industrial contexts, this compound is utilized in the production of various chemical products and materials. Its unique properties can enhance the performance characteristics of polymers and other materials.

Production Techniques:

The compound can be synthesized on a larger scale using optimized reaction conditions that ensure higher yields and purity. Techniques such as continuous flow reactors are employed to improve efficiency in industrial settings.

作用机制

The mechanism by which 2-(6-Chloro-2-pyridinyl)-2-phenylacetonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

相似化合物的比较

2-(6-Chloro-2-pyridinyl)methanol: A related compound with a hydroxyl group instead of the nitrile group.

2-(6-Chloro-2-pyridinyl)ethanenitrile: A structural analog with an ethyl group instead of a phenyl group.

Uniqueness: 2-(6-Chloro-2-pyridinyl)-2-phenylacetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

2-(6-Chloro-2-pyridinyl)-2-phenylacetonitrile, a compound featuring a pyridine ring and a nitrile group, has garnered interest in medicinal chemistry for its diverse biological activities. This article reviews the compound’s biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on nitrile-containing compounds revealed their effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 4 | Staphylococcus aureus |

| Compound B | 8 | Escherichia coli |

| This compound | TBD | TBD |

Antiparasitic Activity

The compound has shown promise in antiparasitic applications. In vitro studies have demonstrated that related pyridine derivatives inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) highlights the importance of the pyridine ring in enhancing biological activity .

Case Study: Antiplasmodial Efficacy

A recent study tested various derivatives against both chloroquine-sensitive and resistant strains of P. falciparum. The results indicated that modifications to the pyridine structure significantly influenced potency, with some derivatives achieving IC50 values in the nanomolar range .

Cytotoxicity Profile

While assessing the therapeutic window, it is crucial to evaluate cytotoxicity. Preliminary data suggest that certain derivatives maintain low cytotoxicity while exhibiting high antiplasmodial activity, which is essential for drug development .

Table 2: Cytotoxicity Data

| Compound Name | IC50 in L-6 Cells (µM) | Selectivity Index (SI) |

|---|---|---|

| Compound A | 159.3 | 14,483 |

| Compound B | TBD | TBD |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies suggest that it may interact with specific enzymatic pathways or cellular receptors involved in pathogen metabolism or proliferation. For instance, inhibitors targeting methionine aminopeptidases (MetAPs) have been identified among related compounds .

常见问题

(Basic) What synthetic strategies are recommended for 2-(6-Chloro-2-pyridinyl)-2-phenylacetonitrile, and how can computational modeling improve reaction efficiency?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions between pyridine and phenylacetonitrile derivatives. To enhance efficiency, integrate computational reaction path searches using quantum chemical calculations (e.g., density functional theory) to predict intermediates, transition states, and activation barriers. Pair this with information science tools to identify optimal reaction conditions (e.g., solvent polarity, temperature ranges) from high-throughput experimental datasets. This hybrid approach reduces trial-and-error experimentation and accelerates yield optimization .

(Advanced) How should researchers address contradictory spectroscopic data (e.g., NMR shifts) observed during structural validation?

Answer:

Contradictions in spectroscopic data may arise from dynamic molecular effects (e.g., tautomerism) or impurities. Apply the following methodology:

Multi-Technique Validation: Cross-reference NMR, X-ray crystallography (if crystals are obtainable), and high-resolution mass spectrometry (HRMS) to confirm molecular geometry .

Statistical Analysis: Use design of experiments (DoE) principles to isolate variables (e.g., solvent, concentration) affecting spectral reproducibility. Analyze discrepancies via multivariate regression to identify outliers .

Computational Validation: Compare experimental NMR shifts with simulated spectra from quantum mechanical calculations (e.g., Gaussian software) to resolve ambiguities .

(Basic) What spectroscopic and chromatographic techniques are critical for assessing purity and structural integrity?

Answer:

- Chromatography: Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. Use a C18 column and acetonitrile/water gradients for optimal resolution .

- Spectroscopy:

- Elemental Analysis: Validate empirical formula consistency (e.g., C, H, N content) .

(Advanced) How can multi-parameter optimization frameworks improve reaction engineering for this compound?

Answer:

Adopt a systems-based approach:

Parameter Screening: Use fractional factorial designs (DoE) to rank variables (e.g., catalyst loading, temperature) by significance .

Kinetic Modeling: Develop rate equations based on in situ monitoring (e.g., ReactIR) to identify rate-limiting steps.

Reactor Design: Optimize mixing efficiency and heat transfer using computational fluid dynamics (CFD) simulations, particularly for exothermic steps .

Process Control: Implement real-time feedback loops via process analytical technology (PAT) to maintain critical quality attributes (e.g., purity >98%) .

(Advanced) What computational models best predict the compound’s reactivity in novel reactions, and how are they experimentally validated?

Answer:

- Reactivity Prediction:

- Frontier Molecular Orbital (FMO) Theory: Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways .

- Validation:

- Synthetic Trials: Test predicted reactions (e.g., cyano group functionalization) under suggested conditions.

- Kinetic Isotope Effects (KIE): Compare experimental vs. computed KIE values to validate transition states .

(Advanced) How can substituent effects on the pyridine and phenyl rings be systematically studied to modulate electronic properties?

Answer:

DoE Approach: Use a Taguchi orthogonal array to vary substituents (e.g., electron-withdrawing groups on the pyridine ring) and measure impacts on reactivity (e.g., Hammett σ constants) .

DFT Calculations: Compute charge distribution (Mulliken charges) and electrostatic potential maps to correlate substituent position with electronic effects .

Spectroscopic Probes: Monitor changes in UV-Vis absorption maxima (λmax) or redox potentials (cyclic voltammetry) to quantify electronic modulation .

(Advanced) What methodologies address challenges in scaling lab-scale synthesis while maintaining fidelity?

Answer:

Microreactor Systems: Enhance heat/mass transfer using continuous-flow reactors to mitigate side reactions (e.g., hydrolysis of the nitrile group) .

In-Line Purification: Integrate scavenger resins or membrane separation (e.g., nanofiltration) to remove byproducts during scale-up .

Kinetic Profiling: Use scale-down experiments (e.g., microfluidics) to identify and mitigate mixing-sensitive steps before pilot-scale trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。